molecular formula C28H36Cl2O6 B12286414 [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

Cat. No.: B12286414
M. Wt: 539.5 g/mol
InChI Key: SZGZTKOCRREDQF-UHFFFAOYSA-N
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Description

[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is a synthetic corticosteroid ester. This compound is known for its potent anti-inflammatory properties and is used in various medical applications, particularly in dermatology for the treatment of skin disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves multiple steps. One common method includes the acylation of a corticosteroid precursor with propanoic acid derivatives. The reaction typically requires the presence of a catalyst such as 4-(dimethylamino)pyridine and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for studying the reactivity and stability of corticosteroid esters. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

In biological research, [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is used to study the effects of corticosteroids on cellular processes. It helps in elucidating the pathways involved in inflammation and immune response.

Medicine

Medically, this compound is utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory action makes it a valuable therapeutic agent.

Industry

In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in quality control processes to ensure the consistency and efficacy of corticosteroid-based products.

Mechanism of Action

The mechanism of action of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves binding to glucocorticoid receptors in the cell. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the migration of inflammatory cells to the site of inflammation and reduces the release of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate apart is its unique chemical structure, which provides a balance between potency and safety. Its specific ester linkage and halogen substitutions contribute to its high efficacy and reduced side effects compared to other corticosteroids.

Properties

Molecular Formula

C28H36Cl2O6

Molecular Weight

539.5 g/mol

IUPAC Name

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

InChI

InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3

InChI Key

SZGZTKOCRREDQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC

Origin of Product

United States

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